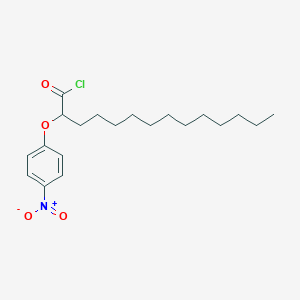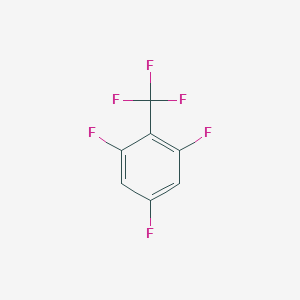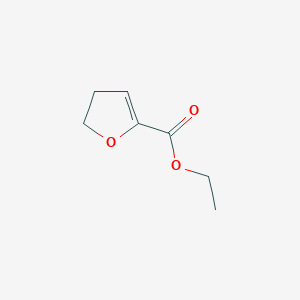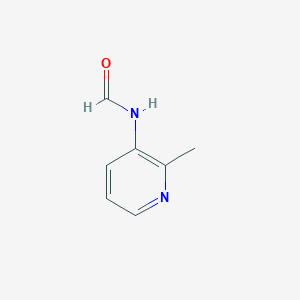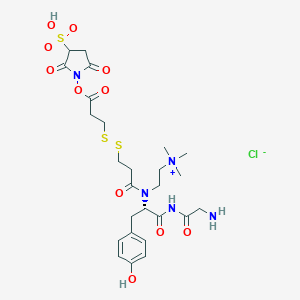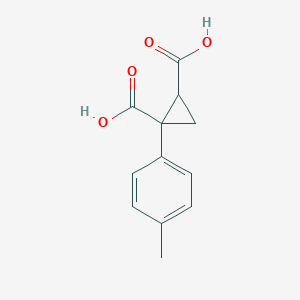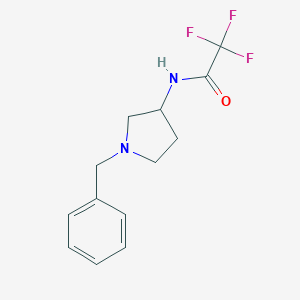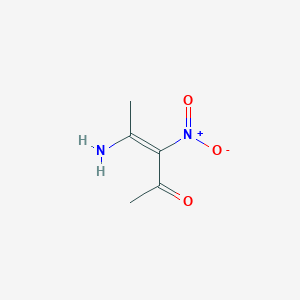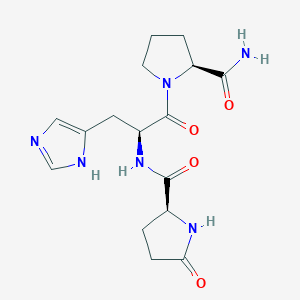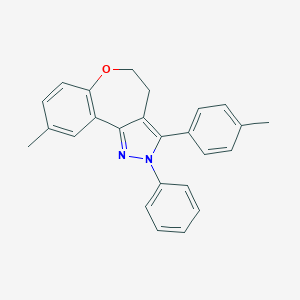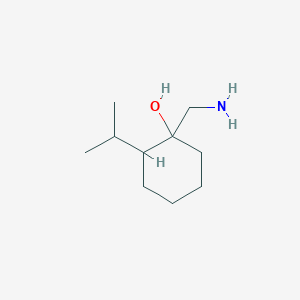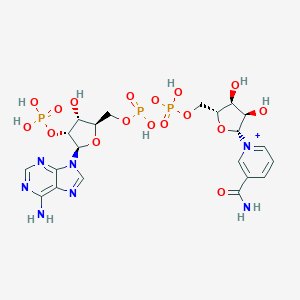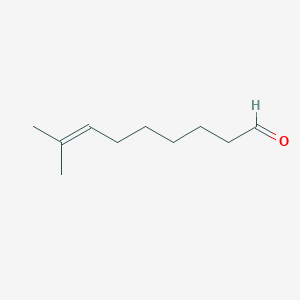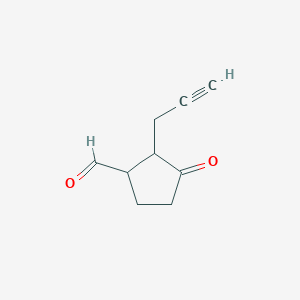
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde, also known as OPC, is a chemical compound that belongs to the family of cyclopentenones. It is a yellowish liquid that is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is not fully understood. However, it has been suggested that 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde exerts its anti-inflammatory and anticancer effects by inhibiting the activity of NF-κB. This transcription factor is involved in the regulation of various genes related to inflammation and cancer. By inhibiting the activity of NF-κB, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde may help to reduce inflammation and prevent the growth and spread of cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects may help to reduce inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds with similar properties. However, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has some limitations. It has a low solubility in water, which may limit its use in certain experiments. It also has a short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde. One area of interest is the development of new synthesis methods that can increase the yield and purity of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde. Another area of interest is the study of the long-term effects of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde on human health. Finally, the development of new formulations of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde that can increase its solubility and stability may also be an area of future research.
Conclusion:
In conclusion, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is a unique compound that has a number of scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is not fully understood, but it may work by inhibiting the activity of NF-κB. 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde, including the development of new synthesis methods, the study of its long-term effects on human health, and the development of new formulations.
Métodos De Síntesis
The synthesis of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde can be achieved through a two-step process. The first step involves the condensation of cyclopentanone with propargyl bromide in the presence of sodium hydride. The resulting product is then oxidized using a mixture of potassium permanganate and sodium hydroxide to yield 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has been extensively studied in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes related to inflammation and cancer.
Propiedades
Número CAS |
116511-20-7 |
|---|---|
Nombre del producto |
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H10O2/c1-2-3-8-7(6-10)4-5-9(8)11/h1,6-8H,3-5H2 |
Clave InChI |
ZRCDXFJDWUDWAI-UHFFFAOYSA-N |
SMILES |
C#CCC1C(CCC1=O)C=O |
SMILES canónico |
C#CCC1C(CCC1=O)C=O |
Sinónimos |
Cyclopentanecarboxaldehyde, 3-oxo-2-(2-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
